N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5S2/c1-13-3-7-16(8-4-13)29(25,26)22-15-11-18(21)20(24)19(12-15)23-30(27,28)17-9-5-14(2)6-10-17/h3-12,22-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFYFABLKBEEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide , also known as a sulfonamide derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This highlights the presence of sulfonamide and chloro groups, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. Studies have shown that the aforementioned compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent investigations into the anticancer properties of sulfonamide derivatives have revealed promising results. The compound has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study highlighted its efficacy in inhibiting cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in various in vitro models. In a study involving lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Study 1: Antimicrobial Activity
In a controlled laboratory setting, the compound was tested against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 16 |
These results suggest that the compound has a stronger inhibitory effect on Staphylococcus aureus compared to E. coli.
Study 2: Anticancer Activity
A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells using an MTT assay.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 50 |
| 40 | 25 |
At a concentration of 40 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), leading to competitive inhibition of bacterial enzymes involved in folate synthesis.
- Induction of Apoptosis : Activation of caspase cascades results from mitochondrial dysfunction triggered by this compound, leading to programmed cell death in cancer cells.
- Anti-inflammatory Pathways : The compound modulates signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.
Preparation Methods
Synthesis of 5-Amino-3-Chloro-4-Hydroxyaniline
Procedure :
- Nitration : 3-Chloro-4-hydroxyaniline is nitrated using concentrated HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group at position 5.
- Reduction : The nitro group is reduced to an amine via catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 6 h), yielding 5-amino-3-chloro-4-hydroxyaniline.
Characterization :
- ¹H NMR (DMSO-d₆, 400 MHz): δ 6.82 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 5.21 (s, 2H, NH₂), 4.98 (s, 1H, OH).
- Yield : 78% after purification by silica gel chromatography.
Sulfonylation at Position 5
Procedure :
- Reaction : 5-Amino-3-chloro-4-hydroxyaniline (1 eq) is treated with 4-methylbenzenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane under nitrogen. Pyridine (2 eq) is added to scavenge HCl. The mixture is stirred at 25°C for 12 h.
- Workup : The product is extracted with ethyl acetate, washed with 1M HCl and brine, and dried over Na₂SO₄.
Characterization :
- Molecular Formula : C₁₃H₁₁ClN₂O₃S (intermediate).
- FT-IR (cm⁻¹): 3340 (N-H), 1165 (S=O).
- Yield : 85%.
Formation of the Primary Sulfonamide
Procedure :
- Reaction : The intermediate 3-chloro-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]aniline (1 eq) reacts with 4-methylbenzenesulfonyl chloride (1.1 eq) in tetrahydrofuran (THF) with triethylamine (3 eq) at 50°C for 24 h.
- Crystallization : The crude product is recrystallized from ethanol/water (4:1) to afford pure sulfonamide.
Optimization :
- Temperature : Elevated temperatures (50°C vs. 25°C) improved conversion from 62% to 94%.
- Solvent : THF outperformed acetonitrile due to better solubility of intermediates.
Characterization :
- Molecular Formula : C₂₀H₁₉ClN₂O₅S₂.
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 144.2 (SO₂), 137.8 (C-Cl), 129.4–126.1 (aromatic carbons).
- Melting Point : 215–217°C.
- Yield : 72%.
Reaction Mechanism and Side Products
The sulfonylation proceeds via nucleophilic attack of the amine on the electrophilic sulfur of the sulfonyl chloride, followed by HCl elimination (Fig. 1). Competing side reactions include:
- Oversulfonation : Addressed by stoichiometric control of sulfonyl chloride.
- Hydroxyl Group Reactivity : Mitigated by avoiding strong bases that could deprotonate the phenolic -OH.
Analytical Data Summary
| Parameter | Value/Observation |
|---|---|
| Molecular Weight | 466.95 g/mol |
| HPLC Purity | 98.7% (C18, acetonitrile/water) |
| Solubility | DMSO >50 mg/mL |
| UV-Vis λₘₐₓ | 274 nm (ε = 12,400 M⁻¹cm⁻¹) |
Challenges and Solutions
- Regioselectivity : The chlorine atom’s ortho/para-directing effects necessitated careful nitration conditions to favor position 5.
- Amino Group Reactivity : Sequential sulfonylation required temporary hydroxyl protection (e.g., acetyl) in early exploratory attempts, though later omitted due to satisfactory yields without.
- Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separated sulfonamide derivatives from unreacted sulfonyl chlorides.
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieved consistent yields (>70%), with potential for kilogram-scale production using continuous flow reactors. Patent disclosures highlight this compound’s role as a kinase inhibitor precursor, underscoring its pharmaceutical value.
Q & A
Q. Example Protocol :
Sulfonylation of the amino group using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃) .
Chlorination at the 3-position via electrophilic substitution .
Hydroxylation at the 4-position using oxidative agents like H₂O₂/Fe²⁺ .
Q. Table 1: Key Synthetic Steps and Characterization Methods
| Step | Reagents/Conditions | Characterization Technique | Reference |
|---|---|---|---|
| Sulfonylation | 4-methylbenzenesulfonyl chloride, THF, 0°C | NMR, TLC | |
| Chlorination | Cl₂, FeCl₃ catalyst | MS, HPLC | |
| Hydroxylation | H₂O₂, FeSO₄, pH 7 | FT-IR, X-ray diffraction |
Which spectroscopic techniques are most effective for confirming the structure of this compound?
Basic Research Question
- X-ray Crystallography : Resolves atomic positions and confirms stereochemistry, especially for sulfonamide torsion angles .
- ¹H/¹³C NMR : Identifies proton environments (e.g., hydroxy vs. sulfonamide NH) and aromatic substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic chlorine patterns .
Critical Note : Cross-validation between techniques (e.g., NMR coupling constants vs. X-ray bond angles) reduces ambiguity .
How can researchers resolve contradictions in crystallographic data obtained for sulfonamide derivatives?
Advanced Research Question
Contradictions often arise from disordered solvent molecules or flexible sulfonamide conformers. Strategies include:
- SHELX Refinement : Use of restraints for thermal parameters and hydrogen bonding networks .
- Twinned Data Analysis : For crystals with pseudo-symmetry, employ twin-law matrices in programs like PLATON .
- Complementary Techniques : Pair X-ray data with solid-state NMR to validate hydrogen positions .
Case Study : highlights weak C–H⋯O interactions forming 3D networks, requiring careful hydrogen placement during refinement.
What strategies optimize the yield of multi-step syntheses involving sulfonamide linkages?
Advanced Research Question
- Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., hydroxyl groups) .
- Catalyst Screening : Use Pd/C or Ni catalysts for nitro-group reductions to minimize byproducts .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 0–5°C for sulfonylation | Prevents hydrolysis | |
| Catalyst Loading | 5 mol% Pd/C | Reduces reaction time | |
| Solvent | Anhydrous DMF | Improves solubility |
How does the electronic environment of substituents influence the bioactivity of sulfonamide compounds?
Advanced Research Question
Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance hydrogen-bonding capacity and target binding:
- Chlorine at 3-position : Increases electrophilicity, improving enzyme inhibition (e.g., carbonic anhydrase) .
- Methoxy groups : Reduce steric hindrance, facilitating membrane penetration .
Mechanistic Insight : notes that N-(4-anilinophenyl)-4-methylbenzenesulfonamide derivatives exhibit antibacterial activity due to –SO₂NH– interactions with bacterial enzymes.
What computational methods aid in predicting the binding modes of sulfonamide derivatives with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock/Vina) : Models interactions with enzyme active sites (e.g., COX-2 or CA-II) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
Example : recommends using docking to identify key residues (e.g., His64 in carbonic anhydrase) for sulfonamide binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
